molecular formula C15H20N2O4S B4645616 methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate

methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate

Cat. No.: B4645616
M. Wt: 324.4 g/mol
InChI Key: RHUOLSZVHANGNQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate is an organic compound with a complex structure that includes methoxy groups, a pyrrolidine ring, and a carbothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate typically involves multiple steps. One common approach starts with the nitration of methyl 4,5-dimethoxybenzoate to form methyl 4,5-dimethoxy-2-nitrobenzoate . This intermediate is then reduced to methyl 4,5-dimethoxy-2-aminobenzoate . The final step involves the reaction of methyl 4,5-dimethoxy-2-aminobenzoate with pyrrolidine-1-carbothioyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield corresponding aldehydes or carboxylic acids, while reduction of the nitro group yields an amino group .

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate is unique due to the presence of the pyrrolidine-1-carbothioylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-19-12-8-10(14(18)21-3)11(9-13(12)20-2)16-15(22)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOLSZVHANGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333576
Record name methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

717833-50-6
Record name methyl 4,5-dimethoxy-2-(pyrrolidine-1-carbothioylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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